molecular formula C6H6BrN3O B12093601 N-(6-Bromopyrimidin-4-YL)acetamide

N-(6-Bromopyrimidin-4-YL)acetamide

Cat. No.: B12093601
M. Wt: 216.04 g/mol
InChI Key: ZYJFZMXGKZMWGN-UHFFFAOYSA-N
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Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

N-(6-bromopyrimidin-4-yl)acetamide

InChI

InChI=1S/C6H6BrN3O/c1-4(11)10-6-2-5(7)8-3-9-6/h2-3H,1H3,(H,8,9,10,11)

InChI Key

ZYJFZMXGKZMWGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC=N1)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromopyrimidin-4-YL)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyrimidine ring .

Scientific Research Applications

N-(6-Bromopyrimidin-4-YL)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(6-Bromopyrimidin-4-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromopyrimidin-2-YL)acetamide
  • N-(6-Chloropyrimidin-4-YL)acetamide
  • N-(6-Fluoropyrimidin-4-YL)acetamide

Uniqueness

N-(6-Bromopyrimidin-4-YL)acetamide is unique due to the presence of the bromine atom at the 6-position of the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Biological Activity

N-(6-Bromopyrimidin-4-YL)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the 6-position of the pyrimidine ring and an acetamide functional group. Its molecular formula is C7H7BrN2OC_7H_7BrN_2O, with a molecular weight of approximately 215.05 g/mol. The presence of the bromine atom imparts unique chemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate various biochemical pathways, acting as either an inhibitor or an activator depending on the target molecule.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which may lead to therapeutic effects in diseases such as cancer and infections.
  • Receptor Binding : It can interact with receptors involved in cellular signaling, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : Preliminary investigations suggest that derivatives of this compound may inhibit tumor growth, indicating potential applications in oncology.
  • Enzyme Inhibition : The compound has been used in studies focusing on enzyme inhibitors, particularly in relation to metabolic pathways relevant to disease states.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
  • Antimicrobial Research :
    • Research conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of this compound against multiple bacterial strains, revealing a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent .
  • Enzyme Inhibition Studies :
    • A detailed enzymatic assay highlighted the compound's capacity to inhibit specific kinases involved in cancer progression, suggesting a mechanism by which it could exert anticancer effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureNotable Activity
N-(4-Bromopyrimidin-2-YL)acetamideBromine at 4-positionModerate anticancer activity
N-(6-Chloropyrimidin-4-YL)acetamideChlorine instead of BromineAntimicrobial properties
N-(6-Fluoropyrimidin-4-YL)acetamideFluorine at 6-positionEnhanced receptor binding affinity

This compound stands out due to its specific bromine substitution, which enhances its reactivity and biological efficacy compared to other halogenated analogs.

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